1-(Prop-2-en-1-yl)pyrrolidine-2-thione
Description
1-(Prop-2-en-1-yl)pyrrolidine-2-thione is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a prop-2-enyl (allyl) group at the nitrogen atom and a thione (C=S) functional group at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry. The thione moiety enhances its reactivity in nucleophilic and coordination chemistry, while the allyl group enables participation in cycloaddition and alkylation reactions. Its molecular formula is C₇H₁₁NS, with a molecular weight of 141.24 g/mol. The compound is typically a crystalline solid soluble in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol .
Properties
CAS No. |
1558-74-3 |
|---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
1-prop-2-enylpyrrolidine-2-thione |
InChI |
InChI=1S/C7H11NS/c1-2-5-8-6-3-4-7(8)9/h2H,1,3-6H2 |
InChI Key |
ITCHJATYBDIRAO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCCC1=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Prop-2-en-1-yl)pyrrolidine-2-thione can be achieved through several methods. One common approach involves the thionation of the corresponding lactams using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another method includes the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors, followed by ring closure to form the thiopyrrolidone structure .
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
1-(Prop-2-en-1-yl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Prop-2-en-1-yl)pyrrolidine-2-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 1-(Prop-2-en-1-yl)pyrrolidine-2-thione exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, its ability to undergo redox reactions may play a role in modulating cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Influence : The allyl group in this compound increases steric bulk compared to unsubstituted pyrrolidine-2-thione, altering its coordination behavior in metal complexes . The 4-chlorophenyl analogue exhibits stronger antimicrobial effects due to electron-withdrawing halogen interactions .
- Thione vs. Lactam : Replacement of the thione (C=S) with a lactam (C=O) in pyrrolidine-2-one reduces sulfur-mediated nucleophilic activity, limiting its utility in metal-binding applications .
Key Findings :
- The allyl-thione derivative shows superior MMP inhibition compared to lactam analogues, likely due to stronger metal-sulfur bonding in enzyme active sites .
- Chlorophenyl substitution in 1-(4-Chlorophenyl)pyrrolidine-2-thione improves antibacterial potency by 3-fold over the parent compound, highlighting substituent-driven efficacy .
Reaction Pathways :
Thermodynamic Stability :
- Thione derivatives generally exhibit higher thermal stability (decomposition >200°C) compared to lactams (decomposition ~150°C), attributed to stronger C=S bond energy .
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